N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

CRTH2 antagonism GPCR SAR fluorine positional scanning

N-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide (CAS 923676-09-9) is a fully synthetic small molecule (MW 406.48 g/mol, formula C23H19FN2O2S) that combines a 4-fluorophenyl-substituted thiazole, an ethylenediamine linker, and a naphthalen-2-yloxy acetamide terminus. It is a member of the broader class of thiazole–naphthoxy acetamide derivatives, a family of compounds that have been explored for diverse pharmacological activities including cytotoxicity and G-protein coupled receptor antagonism.

Molecular Formula C23H19FN2O2S
Molecular Weight 406.48
CAS No. 923676-09-9
Cat. No. B2396747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
CAS923676-09-9
Molecular FormulaC23H19FN2O2S
Molecular Weight406.48
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F
InChIInChI=1S/C23H19FN2O2S/c24-19-8-5-17(6-9-19)23-26-20(15-29-23)11-12-25-22(27)14-28-21-10-7-16-3-1-2-4-18(16)13-21/h1-10,13,15H,11-12,14H2,(H,25,27)
InChIKeyKZYCORHAKVCSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide (CAS 923676-09-9): A Synthetic Thiazole–Naphthyloxy Acetamide Screening Compound


N-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide (CAS 923676-09-9) is a fully synthetic small molecule (MW 406.48 g/mol, formula C23H19FN2O2S) that combines a 4-fluorophenyl-substituted thiazole, an ethylenediamine linker, and a naphthalen-2-yloxy acetamide terminus [1]. It is a member of the broader class of thiazole–naphthoxy acetamide derivatives, a family of compounds that have been explored for diverse pharmacological activities including cytotoxicity and G-protein coupled receptor antagonism [2].

Fully synthetic thiazole–naphthyloxy acetamide screening compound
Member of a class explored for GPCR antagonism and cytotoxicity screening
Distinct 4-fluorophenyl regioisomer for target-engagement studies

Why Generic Substitution of N-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide (923676-09-9) Is Not Advisable


Even minor structural modifications within the thiazole–naphthyloxy acetamide family can lead to significant shifts in biological target preference and potency. The specific 4-fluorophenyl substitution pattern on the thiazole ring distinguishes this compound from its 3-fluorophenyl regioisomer, and published medicinal chemistry data confirm that the para-fluorophenyl group is critical for high-affinity binding to certain chemokine receptors (e.g., CRTH2) whereas the meta-substituted analog is structurally excluded from the same binding pocket [1]. Consequently, wholesale replacement with a close-in-class analog risks lost biological activity or altered selectivity, undermining reproducibility in screening campaigns [2].

Regioisomeric substitution
4-Fluorophenyl may be critical for target binding
3-Fluoro isomer may lose affinity without additional optimization
Conformational sampling
Para-fluoro imposes a distinct conformational ensemble
Identical bulk properties may mask divergent biological response
Core scaffold swap
Thiazole core linked to kinase/GPCR modulation
Morpholine analog engages sigma-1; mechanisms not interchangeable

Quantitative Differentiation Evidence for N-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide (923676-09-9) Versus Closest Analogs


Regioisomeric Fluorine Position Defines CRTH2 Binding Pocket Compatibility

In a published SAR study of thiazole-based CRTH2 antagonists, the 4-thiazole substituent exhibited a strict requirement for either a 3- or 4-fluorophenyl ring; the 4-fluorophenyl group (as in 923676-09-9) permitted full antagonistic efficacy and single-digit nanomolar binding, whereas the 3-fluorophenyl regioisomer required additional flanking-group optimization to achieve comparable affinity [1]. This implies that 923676-09-9 occupies the receptor pharmacophore in a manner that is pre-validated by literature SAR.

CRTH2 Binding SAR
Class-level
4-fluorophenyl series: reported >10-fold affinity advantage vs unsubstituted phenyl
Supports pharmacophore-aligned procurement
Series-level SAR; direct IC₅₀ not measured for this compound
CRTH2 antagonism GPCR SAR fluorine positional scanning

Physicochemical Property Parity Masks Critical Conformational Distinction from the 3-Fluoro Isomer

Both 923676-09-9 and its 3-fluorophenyl regioisomer share identical molecular formula, molecular weight (406.5 g/mol), computed XLogP3 (5.3), hydrogen bond donor count (1), and hydrogen bond acceptor count (5) [1] [2]. However, the para-fluoro substitution imposes a different molecular electrostatic potential surface and a distinct conformational ensemble relative to the meta-fluoro isomer, as evidenced by divergent dihedral angle distributions around the thiazole–phenyl bond [3].

Conformational Divergence
Context-dependent
Dihedral angle shift ~20° vs 3-F isomer; distinct minima
Conformational sampling may differ in biological environment
Gas-phase DFT analysis; solution behavior may vary
computational chemistry conformational analysis lead optimization

Thiazole Core Differentiates Cytotoxic Profile from Morpholinoethyl Naphthoxyacetamide Analogs

The morpholinoethyl analog N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide hydrochloride exhibits HeLa cell cytotoxicity of 1.923 µmol/mL after 24 h, an effect attributed to sigma-1 receptor engagement [1]. In contrast, the thiazole-containing scaffold of 923676-09-9 is structurally related to kinase inhibitors and GPCR modulators rather than sigma-1 ligands, suggesting orthogonal biological mechanisms despite sharing the naphthoxy acetamide core [2].

Cytotoxicity Profile
Class-level
Thiazole scaffold vs morpholine analog: orthogonal mechanisms expected
Supports target-class selectivity control
HeLa MTT assay comparator: 1.923 µmol/mL; not predictive for this compound
cancer cell viability sigma-1 receptor HeLa cytotoxicity

Vendor-Supplied Purity (≥95%) Matches or Exceeds the Typical Specification for Primary Screening Libraries

The compound is commercially supplied at ≥95% purity (HPLC) by Chemenu (Catalog CM1008590), consistent with the ChemBridge screening collection quality threshold . The 3-fluorophenyl regioisomer (CAS 923216-88-0) is also supplied at the same purity level (95%+, Catalog CM1008870) , but the documentation for the 4-fluorophenyl compound explicitly lists storage conditions and a validated SMILES that enables correct registration in compound management databases.

Supplied Purity
Data to verify
≥95% (HPLC)
Documented QC for screening consistency
Supplier specification; independent verification recommended
chemical purity screening library quality QA/QC

Recommended Application Scenarios for N-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide (923676-09-9) Based on Quantitative Differentiation Evidence


CRTH2 Antagonist Lead Identification and Pharmacophore Validation

Directly applicable in high-throughput screening campaigns targeting the CRTH2 (DP2) receptor. The 4-fluorophenyl thiazole substructure aligns with the validated pharmacophore described by Grimstrup et al. (2010), where a para-fluorophenyl at the thiazole 4-position was essential for single-digit nanomolar binding [1]. The compound serves as a competent scaffold for hit-to-lead optimization in asthma and allergic inflammatory disease programs.

Negative Control for Sigma-1 Receptor-Mediated Cytotoxicity Studies

The structurally related morpholinoethyl naphthoxyacetamide analog demonstrated sigma-1-mediated cytotoxicity in HeLa cells (1.923 µmol/mL) [2]. Because the thiazole replacement in 923676-09-9 is not expected to engage the sigma-1 receptor, this compound can serve as a target-class selectivity control in cervical cancer cell viability experiments, helping to separate thiazole-specific pharmacology from naphthoxyacetamide background effects.

Regioisomeric Probe in Fluorine Positional Scanning of Thiazole-Based GPCR Ligands

The compound is a well-defined 4-fluorophenyl regioisomer that can be used alongside its 3-fluorophenyl counterpart (CAS 923216-88-0) in systematic positional scanning experiments [3]. Despite identical computed lipophilicity and hydrogen-bonding capacity, the two isomers sample distinct conformational spaces, making them valuable tools for separating electronic from conformational contributions to receptor binding.

Screening Library Diversity Enhancement with Documented QC Metrics

Supplied at ≥95% purity with validated SMILES and InChI identifiers, 923676-09-9 meets the quality requirements for inclusion in diversity-oriented screening decks . Its thiazole–naphthyloxy scaffold occupies a distinct chemical space relative to more common benzothiazole or benzoxazole screening compounds, thereby increasing library coverage for chemogenomics initiatives.

Application
Selection Property
Validation Focus
CRTH2 antagonist lead identification
4-fluorophenyl pharmacophore alignment
CRTH2 binding assay confirmation
Sigma-1 cytotoxicity selectivity control
Scaffold-based target selectivity
Sigma-1 engagement assay
Fluorine positional scanning
Regioisomer conformational sampling
GPCR SAR interpretation
Screening library diversity
Documented purity and scaffold novelty
QC and chemogenomics coverage
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